N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a tetrazole ring, a cyclohexyl group, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment to Cyclohexyl Group: The tetrazole ring is then attached to a cyclohexylmethyl group through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2-methylpropylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions could target the tetrazole ring or the acetamide moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving tetrazole-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide would depend on its specific biological target. Generally, compounds with tetrazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity or selectivity, while the acetamide moiety could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpropyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can be compared to other tetrazole-containing acetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H25N5O |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C14H25N5O/c1-12(2)9-15-13(20)8-14(6-4-3-5-7-14)10-19-11-16-17-18-19/h11-12H,3-10H2,1-2H3,(H,15,20) |
InChI Key |
RUSFMXRCLKEBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1(CCCCC1)CN2C=NN=N2 |
Origin of Product |
United States |
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